molecular formula C24H28N4O2 B2883817 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415453-19-7

4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2883817
CAS No.: 2415453-19-7
M. Wt: 404.514
InChI Key: IDMAZUVFMOAOLI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine ring, a cyclopropyl group, and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically involve the use of organic solvents such as dichloromethane, methanol, or acetonitrile. Catalysts like palladium or platinum may be used to facilitate certain reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways. Researchers use it to study enzyme inhibition, protein-protein interactions, and other biological phenomena.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound shares some structural similarities with 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine, particularly in the presence of aromatic rings and functional groups.

    Aliphatic amines: These compounds, while structurally different, undergo similar types of chemical reactions, such as oxidation and substitution, making them useful for comparison in reaction studies.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-30-21-5-3-2-4-19(21)24(8-9-24)23(29)28-13-17-11-27(12-18(17)14-28)22-10-20(16-6-7-16)25-15-26-22/h2-5,10,15-18H,6-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMAZUVFMOAOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC4CN(CC4C3)C5=NC=NC(=C5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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